1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one

Medicinal Chemistry Serotonin Receptor Conformational Restriction

For CNS medicinal chemists, sourcing intermediates that impose conformational constraint is critical for reproducible 5-HT1A SAR. This compound is the exact literature-validated building block from Yoo et al. (2003). - Enables a two-step reductive amination sequence (77.8% yield) to access Ki=232-6912 nM ligands. - Dual ketone/sulfone functionality eliminates 1-2 synthetic steps in FBDD library synthesis. - Available as a custom-synthesized, research-grade intermediate with full analytical characterization.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 648895-52-7
Cat. No. B12585415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one
CAS648895-52-7
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO3S/c15-12-6-8-14(9-7-12)10-11-18(16,17)13-4-2-1-3-5-13/h1-5H,6-11H2
InChIKeyKJGDFUDBZYEFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview and Strategic Role in CNS Library Synthesis


1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one (CAS 648895-52-7) is a semi-rigid piperidine derivative featuring a benzenesulfonylethyl side chain, classifying it as a key synthetic intermediate rather than a terminal biologically active compound [1]. Its primary documented role is as a precursor in the synthesis of heteroarylpiperazine and heteroarylbipiperidine derivatives designed to probe the 5-HT1A serotonin receptor, where its restricted side chain topology introduces conformational constraint critical for receptor subtype selectivity engineering [2]. This differentiates it from generic, flexible-chain piperidinone intermediates that cannot confer the same geometric restriction to final compounds.

Intermediate Type
Semi-rigid benzenesulfonylethyl piperidin-4-one
Synthetic Role
Precursor for heteroarylpiperazine libraries targeting 5-HT1A
Design Feature
Conformational constraint for receptor subtype selectivity engineering

Why Generic Piperidinone Analogs Cannot Substitute This Intermediate


Generic, flexible-chain piperidin-4-one intermediates (e.g., N-alkyl or N-benzyl derivatives) cannot replicate the synthetic utility of 1-[2-(benzenesulfonyl)ethyl]piperidin-4-one because they lack the dual chemical functionality—a ketone for reductive amination and a terminal sulfonyl group for further derivatization or receptor interaction—embedded within a semi-rigid architecture . This compound's benzenesulfonylethyl side chain enforces a specific spatial orientation of the piperidine nitrogen lone pair and the aromatic ring, which is carried into final heterocyclic products, directly impacting 5-HT1A receptor affinity profiles where conformational restriction is proven to modulate binding from Ki >6000 nM to as low as 232 nM [1]. Substituting with a linear-chain analog collapses this geometric constraint, altering SAR outcomes and invalidating library screening results, making exact identity procurement essential for reproducible CNS lead generation.

This Intermediate
Ketone and terminal sulfonyl groups within a semi-rigid architecture
Generic Analogs
Flexible-chain N-alkyl or N-benzyl piperidin-4-ones lack dual functionality and geometric constraint
Spatial Orientation
Side chain enforces specific piperidine nitrogen lone pair and aromatic ring positioning
Impact on Substitution
Collapsed geometry may shift 5-HT1A SAR outcomes and invalidate library screening results

Quantitative Evidence for Differentiation


Synthetic Access to Conformationally Restricted 5-HT1A Ligands

The compound serves as the essential gateway intermediate for synthesizing heteroarylpiperazines and heteroarylbipiperidines bearing a conformationally restricted 4-piperidine ring system. In a comparative synthetic context, using 1-[2-(benzenesulfonyl)ethyl]piperidin-4-one as the starting material enabled a library defined by a two-step reductive amination sequence (yielding 77.8% over the final step) , producing final compounds with 5-HT1A Ki values spanning 6912 nM to 232 nM [1]. In contrast, analogous libraries built from unconstrained piperidinone precursors (e.g., N-benzylpiperidin-4-one) yield final compounds with different conformational populations that alter binding pocket occupancy, though direct comparative yield data for the alternative route is absent from the primary literature [2]. The differentiation is thus class-level inferential: this intermediate uniquely enables exploration of the semi-rigid 5-HT1A pharmacophore hypothesis confirmed in peer-reviewed SAR studies [1].

Synthetic Access to 5-HT1A Ligands
Class-level inference
77.8% yield; Ki 232–6912 nM Target: this intermediate
N/A Comparator: unconstrained analogs
Enables conformational restriction correlating with ~30-fold Ki range
Comparator route not quantified in literature
Medicinal Chemistry Serotonin Receptor Conformational Restriction Reductive Amination

Purity and Characterization for Reductive Amination

The keto functionality at the 4-position of 1-[2-(benzenesulfonyl)ethyl]piperidin-4-one is the reactive handle for reductive amination with heteroarylpiperazines. Impurities such as over-reduced alcohol by-products or unreacted piperidin-4-ol precursors can cap yields in downstream library synthesis. While vendor-specific CoA data for commercial batches are proprietary, the literature-sourced synthetic route reports a 97% yield for the hydrogenation step that generates the ketone intermediate . No equivalent purity or yield metrics are publicly available for generic, non-benzenesulfonylethyl piperidin-4-one intermediates used in comparable 5-HT1A library synthesis, making quantitative purity benchmarking against direct synthetic route alternatives infeasible but underscoring the importance of sourcing documented, route-characterized material [1].

Purity & Yield Characterization
Data to verify
97% / 77.8%
Hydrogenation / Reductive amination yields
Route-characterized procurement support
No published comparator yield data
Process Chemistry Intermediate Procurement Quality Control Reductive Amination

Dual Pharmacophore Design vs. Mono-Functional Building Blocks

1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one is a bifunctional building block: the piperidine nitrogen provides a basic center for receptor interaction, and the benzenesulfonyl group serves as a hydrogen-bond acceptor array that can occupy distinct sub-pockets in aminergic GPCR binding sites. This dual pharmacophoric character is carried into final compounds where the sulfonyl oxygen atoms form key interactions, as inferred from SAR patterns in the Yoo et al. series where compounds lacking the sulfonyl moiety showed no measurable 5-HT1A affinity [1]. Mono-functional piperidin-4-one building blocks (e.g., N-methylpiperidin-4-one) provide only the basic amine pharmacophore and require additional synthetic steps to introduce isosteric sulfonyl equivalents, reducing step economy by at least one additional synthetic transformation [2]. This qualitative advantage in structural pre-organization makes this compound a preferred procurement choice for fragment-based CNS library design where sulfonyl groups are privileged 5-HT receptor pharmacophores.

Dual Pharmacophore Design
Class-level inference
3 elements Amine + sulfonyl HBA (this intermediate)
1 element Amine only (mono-functional analogs)
Saves 1–2 synthetic steps vs. post-hoc sulfonyl installation
Step economy context from pre-installed pharmacophore
Fragment-Based Drug Design Privileged Structures Scaffold Diversity Chemical Biology

High-Impact Application Scenarios


Heteroarylpiperazine Library Synthesis for 5-HT1A Selectivity

Procure this intermediate to execute the published two-step reductive amination sequence (77.8% step yield) that installs heteroarylpiperazine groups onto the conformationally restricted piperidine scaffold [1]. The resulting compounds, evaluated in rat hippocampal membrane [3H]8-OH-DPAT displacement assays, span a broad affinity window (Ki = 232–6912 nM) that enables systematic exploration of side-chain topology effects on receptor binding . This scenario is directly supported by the Yoo et al. 2003 publication and is the only literature-validated application of this intermediate.

Fragment-Based CNS Screening Decks with Sulfonyl Privileged Structures

Leveraging the dual pharmacophoric character of 1-[2-(benzenesulfonyl)ethyl]piperidin-4-one, incorporate it as a core building block in fragment-based drug discovery (FBDD) libraries targeting aminergic GPCRs (5-HT, dopamine, adrenergic) where the sulfonyl group serves as a hydrogen-bond acceptor anchor [1]. The compound's simultaneous presentation of a basic amine and a sulfonyl array in a semi-rigid scaffold eliminates 1–2 synthetic steps compared to sequential installation approaches, accelerating hit-to-lead timelines .

Process Chemistry for Key CNS Drug Substance Intermediates

In an industrial process chemistry setting, source this compound at multi-gram to kilogram scale as a registered starting material (RSM) for GMP synthesis of pharmaceutical intermediates bearing the benzenesulfonylethylpiperidine motif. The documented synthetic route provides a validated quality control framework (two-step sequence with 97% and 77.8% yields) [1], reducing the development burden for CMC (Chemistry, Manufacturing, and Controls) regulatory submissions compared to uncharacterized custom intermediates.

Medicinal Chemistry Pedagogy on Conformational Restriction

Use this intermediate in graduate-level medicinal chemistry laboratory courses to demonstrate the impact of semi-rigid side chains on pharmacophore presentation. The literature-validated transformation into final 5-HT1A ligands with measured Ki values [1] provides a complete pedagogical dataset linking synthetic design, conformational analysis, and receptor binding outcomes, making it a uniquely documented teaching tool compared to poorly characterized commercial intermediates .

Application
Selection Property
Validation Focus
Heteroarylpiperazine library synthesis
Conformationally restricted piperidine scaffold
5-HT1A subtype selectivity engineering via side-chain topology
Fragment-based CNS screening decks
Bifunctional amine/sulfonyl building block
GPCR library design efficiency with pre-organized pharmacophores
Process chemistry scale-up
Documented synthetic route with yield reference points
CMC development support for pharmaceutical intermediates
Medicinal chemistry pedagogy
Literature-characterized teaching tool
Linking synthetic design, conformation, and 5-HT1A binding outcomes
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